2,3,4,5-Tetrahydropyrano[3,2-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrano[3,2-b]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-5-9-8(4-1)11-10(12-9)6-3-7-13-11/h1-2,4-5,12H,3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJWFPFREDVZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N2)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541462 | |
| Record name | 2,3,4,5-Tetrahydropyrano[3,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98166-25-7 | |
| Record name | 2,3,4,5-Tetrahydropyrano[3,2-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of the 2,3,4,5 Tetrahydropyrano 3,2 B Indole Scaffold
Functional Group Transformations and Modifications within the Pyranoindole System
The inherent reactivity of the pyranoindole system allows for various functional group transformations. The indole (B1671886) NH group is a key site for modification. For instance, N-alkylation can be readily achieved to introduce diverse substituents, which can influence the molecule's solubility and biological interactions. mdpi.com A common method involves treating the parent pyranoindole with an alkylating agent, such as an alkyl halide, in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com This reaction proceeds via deprotonation of the indole nitrogen to form a nucleophilic anion that subsequently attacks the electrophilic alkylating agent.
An example of this transformation is the alkylation of related pyrano[3,2-f] and pyrano[2,3-g]indoles. The reaction of these scaffolds with ethyl iodide or benzyl (B1604629) bromide using sodium hydride in DMF results in high yields of the corresponding N-ethyl and N-benzyl derivatives. mdpi.com This strategy is broadly applicable to the 2,3,4,5-tetrahydropyrano[3,2-b]indole system for introducing a variety of functional groups.
Table 1: N-Alkylation of Pyranoindole Scaffolds mdpi.com
| Parent Pyranoindole | Alkylating Agent | Base/Solvent | Product |
|---|---|---|---|
| Pyrano[3,2-f]indole derivative | Ethyl iodide | NaH/DMF | N-Ethylpyrano[3,2-f]indole derivative |
| Pyrano[2,3-g]indole derivative | Benzyl bromide | NaH/DMF | N-Benzylpyrano[2,3-g]indole derivative |
Other potential transformations, based on established indole chemistry, include electrophilic substitution reactions on the benzene (B151609) ring, such as nitration, halogenation, and Friedel-Crafts acylation, although the regioselectivity would be influenced by the fused pyran ring. The pyran ring itself can undergo reactions, though its saturated nature in the tetrahydropyranoindole scaffold limits these possibilities compared to unsaturated pyrans.
Synthesis of Substituted this compound Analogues
The construction of substituted this compound analogues often relies on multi-component reactions or sequential catalytic processes that build the heterocyclic system from simpler precursors. These methods allow for the introduction of substituents at various positions of the scaffold in a controlled manner.
A notable method involves a sequential visible-light and N-heterocyclic carbene (NHC) catalysis approach to stereoselectively synthesize tetrahydropyrano[2,3-b]indoles. mdpi.com This reaction demonstrates a modern approach to constructing complex heterocyclic systems with high efficiency and control over stereochemistry.
Another powerful strategy for creating substituted analogues is through multi-component reactions. For the related thiopyrano[2,3-b]indole scaffold, a one-pot, three-component reaction using organocatalysis has been developed to produce 2,3,4-trisubstituted derivatives in good to excellent yields. researchgate.net This approach, which combines multiple synthetic steps into a single operation, is highly efficient and atom-economical. Such strategies are often adaptable to the synthesis of the corresponding oxo-analogues.
Table 2: Selected Synthetic Routes to Substituted Pyranoindoles
| Scaffold | Synthetic Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Tetrahydropyrano[2,3-b]indoles | Sequential Catalysis | Visible-light photocatalyst, N-heterocyclic carbene (NHC) | mdpi.com |
| Tetrahydrothiopyrano[2,3-b]indoles | Three-Component Reaction | Cupreidine (organocatalyst) | researchgate.net |
Exploration of Fused Ring Isomers and Related Pyranoindole Scaffolds
The fusion of a pyran and an indole ring can result in several constitutional isomers, each with a unique spatial arrangement and distinct chemical properties. The exploration of these isomers is a significant area of research, driven by the search for novel molecular frameworks. Besides the [3,2-b] fusion, other common isomers include pyrano[4,3-b]indole, pyrano[3,2-f]indole, pyrano[2,3-g]indole, and pyrano[2,3-e]indole. mdpi.comnih.gov
The synthesis of these varied scaffolds often requires distinct strategic approaches:
Pyrano[3,2-f]- and [2,3-g]indoles: These isomers can be synthesized via the Pechmann condensation of 6-hydroxyindole (B149900) with β-ketoesters. This reaction can lead to a mixture of the linear [3,2-f] and angular [2,3-g] isomers. mdpi.com The parent 6-hydroxyindole itself can be obtained from the Bischler–Möhlau reaction of 3-aminophenol (B1664112) with benzoin. mdpi.com
Pyrano[2,3-e]indoles: The synthesis of this isomer can also utilize the Pechmann condensation, but starting from 4-hydroxyindole (B18505). mdpi.com
1,3,4,5-Tetrahydropyrano[4,3-b]indoles: These have been synthesized from 1-(phenylsulfonyl)indole (B187392) via magnesiation, followed by treatment with allyl bromide. The resulting intermediate is then converted to an indolyl-methanol derivative, which undergoes cyclization upon treatment with mercury(II) acetate (B1210297) and sodium borohydride (B1222165) to yield the final tetrahydropyrano[4,3-b]indole structure. nih.gov
Pyrano[2,3,4-cd]indole: This unique scaffold, which features a different mode of fusion, has been synthesized through an intramolecular condensation of a carbonyl with a nitrile group, starting from a 4-hydroxyindole derivative. nih.govebi.ac.uk
The existence of these diverse isomeric scaffolds, including more complex fused systems like pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one, highlights the structural versatility achievable from the pyranoindole framework. mdpi.com The choice of synthetic route is critical in selectively targeting a specific isomer.
Table 3: Synthesis of Pyranoindole Isomers
| Isomer | Synthetic Strategy | Key Starting Material(s) | Reference |
|---|---|---|---|
| Pyrano[3,2-f]indole | Pechmann Condensation | 6-Hydroxyindole, β-ketoester | mdpi.com |
| Pyrano[2,3-g]indole | Pechmann Condensation | 6-Hydroxyindole, β-ketoester | mdpi.com |
| Pyrano[2,3-e]indole | Pechmann Condensation | 4-Hydroxyindole, β-ketoester | mdpi.com |
| 1,3,4,5-Tetrahydropyrano[4,3-b]indole | Magnesiation/Cyclization | 1-(Phenylsulfonyl)indole, Allyl bromide | nih.gov |
| Pyrano[2,3,4-cd]indole | Intramolecular Condensation | 4-Hydroxyindole derivative | nih.govebi.ac.uk |
Advanced Spectroscopic Characterization and Structural Elucidation of Pyranoindoles
High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. This is a critical step in confirming the identity of a newly synthesized pyranoindole. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For instance, in the characterization of newly synthesized mdpi.comresearchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indoles, ESI-MS (Electrospray Ionization Mass Spectrometry) was used to identify the protonated molecular ion [M+H]⁺, confirming the molecular weight of the target compounds. acgpubs.org Similarly, for a series of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones, HRMS was employed to confirm the elemental composition of the products. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.
Table 2: HRMS Data for a Representative Fused Indole (B1671886) Compound
Please note: This table presents representative data for a substituted mdpi.comresearchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a]indole, as specific data for 2,3,4,5-Tetrahydropyrano[3,2-b]indole is not available in the cited literature.
| Compound | Calculated m/z for [M+H]⁺ | Found m/z |
| 1-(4-fluorophenyl)-1,4-dihydro...indole | 291.1091 | 291 |
| 1-(4-methoxyphenyl)-1,4-dihydro...indole | 303.1291 | 303 |
| Data adapted from a study on mdpi.comresearchgate.netnih.govtriazolo[4',5':3,4]pyrrolo[1,2-a] indoles. acgpubs.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of key structural features.
The N-H stretching vibration of the indole ring typically appears as a sharp to broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O-C stretching vibrations of the pyran ring are also characteristic and usually appear in the fingerprint region, between 1000 and 1300 cm⁻¹. For example, in a study of spiro pyrano[2,3-b]pyridine derivatives, characteristic IR absorption bands were observed for N-H, C-H aromatic, and C-H aliphatic groups, confirming the presence of these functionalities.
Table 3: Typical IR Absorption Frequencies for Pyranoindole Scaffolds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Indole N-H | Stretch | 3200 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Pyran C-O-C | Stretch | 1000 - 1300 |
| Data inferred from general IR correlation tables and studies on related heterocyclic systems. researchgate.net |
X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation
For example, the structure of a pyrano[2,3-e]indole derivative was unambiguously confirmed by X-ray diffraction analysis. mdpi.comresearchgate.net Similarly, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined, confirming the connectivity and stereochemistry of the molecule. mdpi.com The availability of a suitable single crystal is a prerequisite for this technique, which can sometimes be a limiting factor.
Photophysical Property Analysis for Advanced Research Tool Development (e.g., Fluorescent Probes)
Pyranoindole derivatives have garnered interest for their potential as fluorescent probes due to their unique photophysical properties. The fusion of the pyran and indole rings can give rise to compounds with interesting absorption and emission characteristics.
Studies on various pyranoindole isomers, including pyrano[3,2-f] and pyrano[2,3-g]indoles, have shown that these compounds can exhibit moderate to high quantum yields (30-89%) and large Stokes shifts (the difference between the absorption and emission maxima). researchgate.netnih.gov These properties are highly desirable for applications in fluorescence imaging and sensing. The photophysical properties are often solvent-dependent, a phenomenon known as solvatochromism. For some pyranoindoles, a positive solvatochromic effect is observed, where the emission wavelength shifts to longer wavelengths (a red shift) in more polar solvents. mdpi.com This sensitivity to the local environment makes them promising candidates for the development of probes that can report on the polarity of their surroundings.
Table 4: Photophysical Data for Representative Pyranoindole Derivatives
Please note: This table presents data for various pyranoindole isomers to illustrate the range of photophysical properties observed in this class of compounds.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Pyrano[3,2-f]indole derivative | ~330-360 | ~450-500 | 0.14 - 0.58 | ~120-170 |
| Pyrano[2,3-g]indole derivative | ~330-370 | ~480-520 | 0.30 - 0.89 | ~150-210 |
| Data adapted from a study on the photophysical properties of pyranoindole congeners. mdpi.comresearchgate.netnih.gov |
Computational and Theoretical Investigations of Pyranoindole Systems
Density Functional Theory (DFT) Studies on Molecular Stability, Electronic Structure, and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyranoindole systems, DFT studies are pivotal for understanding molecular stability, electronic properties, and inherent reactivity.
Researchers employ DFT calculations to optimize the molecular geometry of pyranoindole derivatives, predicting the most stable three-dimensional structure. mdpi.comnih.gov Key electronic properties are elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical descriptor for assessing the kinetic stability and chemical reactivity of a molecule. nih.govresearchgate.net A large HOMO-LUMO gap implies high stability, whereas a small gap suggests the molecule is more reactive and polarizable.
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is crucial for predicting how the molecule will interact with other reagents or biological targets. For instance, the indole (B1671886) nitrogen and the pyran oxygen are typically identified as regions of negative potential, suitable for electrophilic attack or hydrogen bonding. Calculations of atomic charges, such as Mulliken population analysis, provide a quantitative measure of the charge distribution and play an important role in quantum chemical studies. researchgate.net
Table 1: Key Parameters from DFT Analysis of Pyranoindole Systems
| Parameter | Significance | Typical Application |
|---|---|---|
| Optimized Geometry | Predicts the most stable 3D structure and bond lengths/angles. | Foundation for all other computational studies. |
| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. nih.gov | Assessing the molecule's potential for charge transfer interactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify reactive sites. researchgate.net | Predicting sites for hydrogen bonding and electrophilic/nucleophilic attack. |
| Atomic Charges | Quantifies the electronic charge on each atom. | Understanding intermolecular interactions and reaction mechanisms. researchgate.net |
These theoretical calculations provide a fundamental understanding that underpins further investigation into the molecule's synthetic pathways and biological activities.
Molecular Docking and Ligand-Protein Interaction Modeling for Mechanistic Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and for elucidating the potential mechanism of action for compounds like 2,3,4,5-Tetrahydropyrano[3,2-b]indole.
In silico docking studies have been performed on structurally related pyranoindole and thiopyranoindole derivatives to explore their therapeutic potential. amity.eduresearchgate.net For example, derivatives of tetrahydrothiopyrano[2,3-b]indole, a close sulfur-containing analog, were docked into the active site of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drugs. amity.eduresearchgate.net These studies revealed that the compounds could fit well within the binding pocket, with one derivative showing a maximum binding energy of -7.0 kcal/mol. amity.eduresearchgate.net The analysis of the docked pose identified key interactions, such as hydrogen bonds and pi-pi stacking with specific amino acid residues like Phenylalanine (PHE-304), which are crucial for stabilizing the ligand-protein complex. amity.edu
Similarly, indole-based scaffolds have been docked against various other targets, including those for antimicrobial and anticancer activity. nih.govnih.gov In a study on indole derivatives as potential antimicrobial agents, docking was performed against UDP-N-acetylmuramate-l-alanine ligase (MurC), a bacterial enzyme. nih.gov The results showed that the compounds were well-accommodated within the enzyme's active site, with one derivative exhibiting a minimum binding energy of -11.5 Kcal/mol, superior to the standard drug ampicillin. nih.gov These studies help to rationalize the observed biological activity and provide a structural basis for the molecule's mechanism, guiding the design of more potent and selective inhibitors.
Table 2: Examples of Molecular Docking Studies on Pyranoindole-Related Scaffolds
| Compound Class | Protein Target | Predicted Activity | Key Interactions Noted |
|---|---|---|---|
| Tetrahydrothiopyrano[2,3-b]indole derivatives | TRPV1 amity.eduresearchgate.net | Analgesic amity.eduresearchgate.net | Hydrogen bonds, pi-pi stacking, hydrophobic interactions. amity.edu |
| Indole-fused 18β-glycyrrhetinic acid | GRP78 and IRE1 nih.gov | Anti-melanoma nih.gov | Prominent interactions with good docking scores. nih.gov |
| Indole-based heterocycles | MurC Ligase nih.gov | Antimicrobial nih.gov | Hydrogen bonds, pi-stacked interactions. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Hypothesis Generation
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are powerful tools for generating mechanistic hypotheses and predicting the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts.
While specific QSAR studies on this compound were not prominently found, research on related heterocyclic systems demonstrates the utility of this approach. For instance, a QSAR study was successfully conducted on a series of 4H-pyrano[3,2-c]pyridine-3-carbonitriles to model their bronchodilatory activity. nih.gov This study resulted in a statistically significant QSAR model (R² = 0.824) that could reliably predict the activity of compounds based on a set of calculated molecular descriptors. nih.gov The descriptors included in such models can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Similarly, 2D-QSAR modeling has been applied to a series of 1H-3-indolyl derivatives to investigate their antioxidant properties. nih.gov By correlating structural features with experimentally determined antioxidant activity, the QSAR model can identify which molecular properties are most influential. nih.gov For the pyranoindole scaffold, a QSAR study could reveal, for example, that specific substitutions on the indole ring or modifications to the pyran ring enhance or diminish a particular biological effect. This information generates hypotheses about the mechanism of action, suggesting which parts of the molecule are critical for receptor interaction or metabolic stability.
Table 3: Components of a Typical QSAR Study
| Component | Description | Purpose |
|---|---|---|
| Dataset | A series of compounds with known chemical structures and measured biological activities. | To provide the foundational data for building the model. |
| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of the molecules. | To quantify structural features for statistical analysis. |
| Statistical Method | A mathematical algorithm (e.g., Multiple Linear Regression, Partial Least Squares) to correlate descriptors with activity. | To generate the predictive QSAR equation or model. |
| Model Validation | Statistical tests (e.g., cross-validation, external test set) to assess the model's robustness and predictive power. | To ensure the model is reliable and not a result of chance correlation. nih.gov |
Reaction Mechanism Elucidation via Advanced Computational Chemistry
Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and designing novel synthetic routes. Advanced computational chemistry, particularly methods based on DFT, allows for the detailed elucidation of reaction pathways for the synthesis of complex molecules like this compound.
Computational studies can map the entire potential energy surface of a reaction. This involves identifying all relevant stationary points, including reactants, intermediates, transition states, and products. For example, the synthesis of tetrahydropyranoindoles can be achieved via a Pictet-Spengler type reaction following the ring-opening of an epoxide with an indole. rsc.org A computational study of this process would involve calculating the activation energy barriers for each step. The energy barrier for the initial ring-opening and the subsequent cyclization can be determined by locating the corresponding transition state structures. rsc.orgresearchgate.net
Studies on other heterocyclic syntheses have shown that computational chemistry can reveal intricate details. For instance, in a one-pot synthesis of pyrrolidinedione derivatives, DFT calculations determined the energy barrier for the initial Michael addition to be 21.7 kJ mol⁻¹, while a subsequent tautomerization step had a much higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net This level of detail helps chemists understand why certain steps may be slow or require specific catalysts. It can also be used to explore the feasibility of proposed but untested reaction pathways, saving significant laboratory time and resources.
Mechanistic Chemical Biology of Tetrahydropyranoindole Interactions in Vitro and Preclinical Studies
Exploration of Molecular Recognition and Binding Mechanisms.
Current research findings did not provide specific examples of molecular-level enzyme inhibition studies for compounds containing the 2,3,4,5-tetrahydropyrano[3,2-b]indole scaffold. A series of pyrano[3,2-b]indolone derivatives were noted for their antimycobacterial activity, which suggests interaction with mycobacterial enzymes, though the specific molecular targets were not detailed. researchgate.net
Direct receptor-ligand binding investigations for this compound were not identified in the reviewed literature. However, studies on a related isomer, pyrano[3,2-e]indole, have been conducted. Specifically, several pyrano[3,2-e]indol-3-ethylamines and their N,N-dimethylamino analogs were reported to have a good affinity for serotonin (B10506) 5-HT receptors. unibas.it
Mechanistic Insights into Antimicrobial Activities Through In Vitro Investigations
There is currently no published research available that provides mechanistic insights into the antimicrobial activities of This compound from in vitro investigations. Standard methodologies to elucidate such mechanisms typically involve a series of established in vitro assays. These can include, but are not limited to:
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the lowest concentration of a compound that inhibits visible growth and the lowest concentration that results in microbial death, respectively.
Time-Kill Kinetic Assays: To assess the rate at which a compound kills a microbial population over time.
Membrane Permeability and Integrity Assays: Using fluorescent probes like propidium (B1200493) iodide or SYTOX Green to determine if the compound disrupts the bacterial cell membrane.
Enzyme Inhibition Assays: To investigate if the compound targets specific essential microbial enzymes (e.g., DNA gyrase, topoisomerase IV, dihydrofolate reductase).
Biofilm Disruption Assays: To evaluate the compound's ability to inhibit the formation of or eradicate established biofilms.
Efflux Pump Inhibition Assays: To determine if the compound can block the action of bacterial efflux pumps, which are a common mechanism of antibiotic resistance.
As no studies have been published applying these or similar techniques to This compound , its mechanism of antimicrobial action, if any, remains unknown.
Structure-Activity Relationship (SAR) Studies for Mechanistic Hypothesis Generation and Refinement
Consistent with the lack of mechanistic data, there are no published structure-activity relationship (SAR) studies for This compound . SAR studies involve the synthesis and biological testing of a series of structurally related analogs to identify key chemical features responsible for biological activity.
For a hypothetical SAR study on This compound , researchers might explore modifications at several positions, including:
Substitution on the Indole (B1671886) Nitrogen (N-1): Introducing various alkyl or aryl groups to probe the effect on activity.
Substitution on the Aromatic Ring: Adding electron-donating or electron-withdrawing groups at different positions of the benzene (B151609) ring to understand their influence on target interaction.
Modification of the Tetrahydropyran (B127337) Ring: Altering substituents on the pyran ring or exploring the impact of stereochemistry.
The data from such studies would be compiled into tables to correlate structural changes with changes in antimicrobial activity, which is a critical step for generating and refining mechanistic hypotheses. Without such data for This compound , it is not possible to construct any meaningful SAR tables or propose a mechanistic hypothesis based on its structural features.
Emerging Methodologies and Future Directions in Pyranoindole Research
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The construction of the pyrano[3,2-b]indole framework has benefited from the development of innovative synthetic strategies that prioritize efficiency, atom economy, and control over selectivity. Traditional methods are increasingly being supplanted by more sophisticated and elegant approaches.
Multicomponent reactions (MCRs) also represent a powerful tool for rapidly building molecular complexity. One-pot, three-component reactions of an indolin-3-one, an aromatic aldehyde, and malononitrile (B47326) have been reported for the facile, base-catalyzed synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles. mdpi.com Similarly, triphenylphosphine-catalyzed multicomponent condensation of 3-hydroxyindole, malononitrile, and aromatic aldehydes provides access to related structures. mdpi.com These MCRs are advantageous due to their operational simplicity and ability to generate diverse libraries of compounds from readily available starting materials.
Furthermore, cycloaddition reactions have emerged as a key strategy. Lewis acid-catalyzed oxa-Diels-Alder reactions between dihydroazepino[1,2-a]indole diones and enol ethers have been developed to produce novel tetracyclic azepane-fused pyrano[3,2-b]indoles with high stereoselectivity under mild conditions. rsc.org Intramolecular hetero-Diels-Alder reactions of 2-benzylidene-2,3-dihydro-1H-indol-3-ones also provide a pathway to pyrano[3,2-b]indole derivatives. mdpi.com
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Tandem C-C σ-Bond Cleavage / C-H Functionalization | High atom economy; access to fused-ring systems. | Synthesis of pyrano[3,2-b]indoles tethered with 7-, 8-, or 9-membered rings. | numberanalytics.comresearchgate.net |
| Multicomponent Reactions (MCRs) | Operational simplicity; rapid generation of molecular diversity. | Synthesis of 2-amino-4,5-dihydro-4-arylpyrano[3,2-b]indole-3-carbonitriles. | mdpi.com |
| Lewis Acid-Catalyzed Oxa-Diels-Alder Reaction | High stereoselectivity; mild reaction conditions. | Formation of tetracyclic azepane-fused pyrano[3,2-b]indoles. | rsc.org |
| Intramolecular Hetero-Diels-Alder Reaction | Access to the core pyrano[3,2-b]indole scaffold. | Synthesis from 2-benzylidene-2,3-dihydro-1H-indol-3-ones. | mdpi.com |
Advanced Characterization Techniques for Complex Pyranoindole Structures
The unambiguous determination of the intricate three-dimensional structures of complex pyranoindoles is paramount. This relies on a combination of sophisticated spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, remains the cornerstone for elucidating the constitution of these molecules. The structures of various pyrano[2,3-c]pyrazole derivatives, for example, have been confirmed through detailed analysis of their 1H, 13C, and 15N NMR spectroscopic data. rsc.orgmdpi.com For pyranoindoles, specific spin-spin coupling constants and chemical shifts are crucial for distinguishing between different isomers, such as the linear [3,2-f] and angular [2,3-g] types. nih.gov
Single-crystal X-ray diffraction analysis provides the definitive proof of structure, offering precise information on bond lengths, bond angles, and stereochemistry. While a crystal structure for 2,3,4,5-Tetrahydropyrano[3,2-b]indole itself is not highlighted in the reviewed literature, the structure of the related pyrano[2,3-e]indole isomer has been unequivocally confirmed by this method, demonstrating its power in assigning the correct connectivity and conformation in this class of compounds. nih.gov The structures of numerous other complex fused heterocycles have also been validated using X-ray crystallography. mdpi.comrsc.org
Beyond these foundational techniques, the term "advanced spectroscopic techniques" is often cited as essential for establishing the structures of newly synthesized complex molecules, encompassing a suite of methods that may include high-resolution mass spectrometry (HRMS) for accurate mass determination and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) for detailed connectivity analysis. mdpi.com
| Technique | Application | Significance | Reference |
|---|---|---|---|
| NMR Spectroscopy (1H, 13C, 15N, 2D) | Elucidation of molecular connectivity and constitution. | Distinguishes between isomers and confirms functional groups. | rsc.orgmdpi.comnih.gov |
| Single-Crystal X-ray Diffraction | Definitive determination of 3D molecular structure. | Provides precise data on bond lengths, angles, and stereochemistry. | nih.govmdpi.comrsc.org |
| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of molecular formula. | Confirms elemental composition. | nih.gov |
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational chemistry and experimental studies has become an indispensable tool for gaining deeper insights into the properties and reactivity of heterocyclic systems. nih.govacs.orgbohrium.com This integrated approach allows for the rationalization of experimental observations and the prediction of molecular behavior, guiding further synthetic efforts. numberanalytics.com
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, stability, and reactivity of heterocyclic compounds. numberanalytics.com For instance, quantum chemical calculations have been performed on pyrano[3,2-f] and [2,3-g]indoles to understand their absorption and emission properties, as well as to explain their geometries and electronic structures. nih.gov DFT analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can elucidate the donor-acceptor characteristics of these molecules, which is crucial for understanding their photophysical properties. nih.gov
In the context of reaction mechanisms, computational modeling can be used to map potential energy surfaces, identify transition states, and calculate activation barriers. This provides a level of detail that is often inaccessible through purely experimental means. bohrium.com For example, DFT computations have been used to elucidate the three-step mechanism of the electrophilic cyclization of tryptophan derivatives to form related hexahydropyrrolo[2,3-b]indoles. Such studies can help explain observed regioselectivity and stereoselectivity in complex reactions. researchgate.net The combination of experimental results with computational analysis provides a robust framework for understanding and predicting the behavior of complex molecules like this compound.
| Area of Study | Experimental Method | Computational Method (e.g., DFT) | Combined Insight | Reference |
|---|---|---|---|---|
| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Calculation of HOMO-LUMO energies, transition states. | Explanation of absorption/emission spectra and electronic structure. | nih.gov |
| Reaction Mechanisms | Product analysis, kinetic studies. | Calculation of reaction pathways and transition state energies. | Elucidation of detailed reaction steps and origins of selectivity. | |
| Structural Analysis | NMR Spectroscopy, X-ray Crystallography. | Geometry optimization, prediction of NMR chemical shifts. | Validation of experimental structures and understanding of conformations. |
Challenges in the Synthesis and Mechanistic Study of Complex Pyranoindole Architectures
Despite significant progress, the synthesis and mechanistic understanding of complex pyranoindoles, including the this compound system, are still fraught with challenges.
The stability of the pyran ring itself can also be a concern. It can be sensitive to certain reaction conditions, particularly acidic or thermal environments, which can lead to ring-opening or rearrangement reactions. nih.gov This necessitates the careful selection of synthetic routes and reaction conditions to preserve the integrity of the pyranoindole core throughout a multi-step synthesis.
From a mechanistic standpoint, many of the modern cascade and multicomponent reactions used to construct these scaffolds proceed through complex pathways involving multiple intermediates. Elucidating these mechanisms in detail can be challenging. For instance, the exact mechanistic pathway of the Pictet-Spengler reaction, a fundamental transformation for building related carboline structures, has been a topic of debate, with questions surrounding the role of spiroindolenine intermediates. Fully understanding these intricate mechanistic details is crucial for optimizing reaction conditions and rationally designing more efficient and selective synthetic methods for complex pyranoindole architectures.
| Challenge | Description | Example Context | Reference |
|---|---|---|---|
| Regioselectivity | Controlling the site of cyclization on the indole (B1671886) ring to form the desired isomer. | Synthesis of the pyrano[3,2-e]indole core of Fontanesine B. | nih.gov |
| Pyran Ring Instability | The pyran ring can be susceptible to opening or rearrangement under harsh reaction conditions. | Difficulty in keeping the pyran ring intact during early stages of total synthesis. | nih.gov |
| Mechanistic Complexity | Elucidating the detailed pathways of complex cascade or multicomponent reactions. | Debate over the role of spiroindolenine intermediates in Pictet-Spengler type reactions. |
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare 2,3,4,5-Tetrahydropyrano[3,2-b]indole, and what are their critical reaction parameters?
- Answer: Two primary routes include:
- Reductive cyclization of nitroarenes using transition metal catalysts (e.g., PtO₂) under hydrogenation conditions, as demonstrated in the synthesis of koniamborine derivatives .
- Acid-catalyzed cyclization of pre-functionalized indole intermediates, such as in the synthesis of pyranoindole derivatives with aryl or heteroaryl substituents (e.g., Scheme 1 in ) .
- Key parameters: Solvent choice (e.g., dry THF for LiAlH₄ reductions), temperature control (0°C to room temperature), and catalyst loading (e.g., 10 mol% PtO₂) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and what are the diagnostic markers?
- Answer:
- ¹H/¹³C NMR : Diagnostic signals include protons resonating at δ 1.96–2.05 ppm (multiplet, aliphatic protons) and δ 7.13–7.61 ppm (aromatic indole protons), as seen in tetrahydrodiazepinoindole analogs .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 417 for chlorinated derivatives) confirm molecular weight .
- X-ray crystallography : Resolves fused bicyclic systems, though limited by crystal formation challenges .
Advanced Research Questions
Q. How can biomimetic strategies, such as oxidative cyclization, be adapted to synthesize this compound derivatives?
- Answer: Inspired by the total synthesis of cymoside (), researchers can employ diastereoselective oxidation of indole precursors to generate hydroxyindolenine intermediates. Subsequent trapping of oxocarbenium species with enol ethers enables fused ring formation . Key steps:
- Use of chiral catalysts (e.g., organocatalysts) for enantioselectivity.
- Optimization of reaction conditions (e.g., pH, solvent polarity) to stabilize intermediates .
Q. What experimental strategies address discrepancies between theoretical and observed reaction yields during scale-up of pyranoindole syntheses?
- Answer:
- Mechanistic studies : Probe side reactions (e.g., over-reduction with LiAlH₄) via in-situ monitoring (e.g., FTIR, HPLC) .
- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent volume) to identify critical factors .
- Alternative reducing agents : Compare LiAlH₄ (92% yield) with milder agents (e.g., NaBH₄/CeCl₃) to minimize byproducts .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the indole C4 position to enhance binding affinity, as shown in pyranoindole derivatives .
- Ring modification : Replace the pyran oxygen with nitrogen to generate pyridoindole analogs, which exhibit improved solubility and pharmacokinetic profiles .
- Bioisosteric replacement : Substitute the tetrahydropyran ring with tetrahydrofuran to assess metabolic stability .
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how can chiral catalysts address them?
- Answer:
- Challenge : The fused bicyclic system complicates stereocontrol during cyclization.
- Solutions :
- Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct asymmetric induction .
- Transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) for hydrogenative desymmetrization .
Methodological Considerations
- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., DFT calculations) to resolve spectral ambiguities .
- Reaction Optimization : Employ microwave-assisted synthesis to reduce reaction times for cyclization steps .
- Biological Screening : Use high-throughput assays (e.g., kinase inhibition panels) to evaluate pharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
